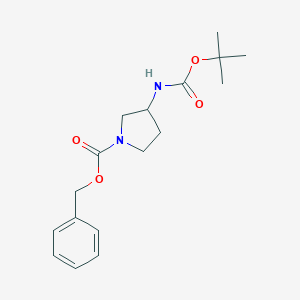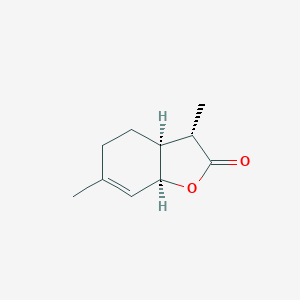
(S)-2-Amino-3-biphenyl-3-yl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-2-Amino-3-biphenyl-3-yl-propionic acid often involves complex reactions that aim to introduce specific functional groups and achieve desired stereochemistry. An example includes the synthesis of biphenyl-based amino acids designed to nucleate beta-sheet structure in aqueous solution, highlighting innovative approaches to modifying amino acid backbones for structural studies (Nesloney & Kelly, 1996).
Molecular Structure Analysis
Molecular structure analysis of (S)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives is crucial for understanding their chemical behavior and potential applications. Studies employing DFT and vibrational spectroscopy provide insights into the zwitterionic forms, hydrogen bonding, and electronic properties of related compounds, offering a deeper understanding of their molecular dynamics and interactions (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of (S)-2-Amino-3-biphenyl-3-yl-propionic acid are influenced by its unique structure. For instance, the introduction of fluorine atoms can significantly affect its reactivity and the formation of hydrogen bonds, as explored in studies on related fluorinated compounds. These investigations shed light on the compound's potential for forming zwitterionic structures and the impact of substituents on its chemical properties (Pallavi & Tonannavar, 2020).
Applications De Recherche Scientifique
Biochemical Significance and Applications
Amino acids and their derivatives, including compounds structurally similar to (S)-2-Amino-3-biphenyl-3-yl-propionic acid, play critical roles in biochemical pathways and as building blocks of proteins. Their functionalization and incorporation into peptides and proteins have significant implications in studying protein structure, function, and dynamics. For example, the use of unnatural amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide synthesis allows for the analysis of peptide secondary structure and dynamics through EPR spectroscopy and other physical techniques (Schreier et al., 2012). This highlights the utility of amino acid derivatives in advancing our understanding of biochemical mechanisms and protein engineering.
Pharmacological Research
The exploration of amino acid derivatives extends into pharmacological research, where modifications of these compounds yield potential therapeutic agents. For instance, amino acid functionalization strategies on carbonaceous quantum dots have shown promise for enhancing electronic and optical properties, potentially suitable for drug delivery systems and biomedical imaging applications (Ravi et al., 2021). Such research underscores the importance of amino acid derivatives in developing new medical technologies and treatments.
Environmental and Agricultural Sciences
In agricultural and environmental sciences, amino acid derivatives have been investigated for their role in plant growth, stress response, and as components of environmentally friendly pesticides. The ninhydrin reaction, which reacts with amino acids to form chromophores, has applications across these disciplines for detecting, isolating, and analyzing compounds of interest, illustrating the wide-ranging utility of amino acid analysis in environmental and food research (Friedman, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-biphenyl-3-yl-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


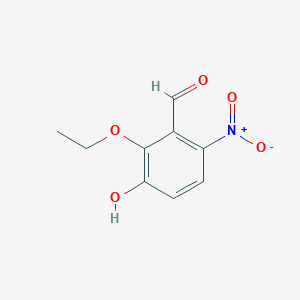
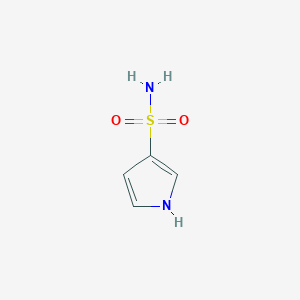
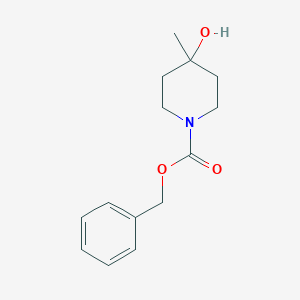


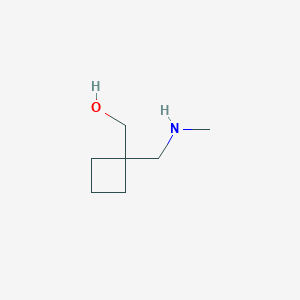
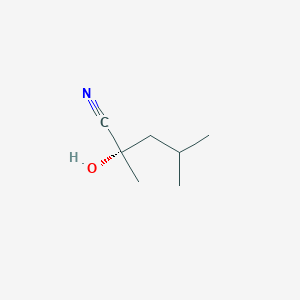
![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)


